molecular formula C4H11Br2N B7885288 2-Bromoethyldimethylammonium bromide

2-Bromoethyldimethylammonium bromide

Cat. No.: B7885288
M. Wt: 232.94 g/mol
InChI Key: MFRUVSDIZTZFFL-UHFFFAOYSA-N
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Description

2-Bromoethyldimethylammonium bromide is a quaternary ammonium compound with the chemical formula C₄H₁₁Br₂N. It is commonly used as a reagent in organic synthesis and has applications in various fields including chemistry, biology, and medicine. This compound is known for its role in the preparation of quaternary ammonium salts and other organic compounds such as drugs, dyes, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyldimethylammonium bromide can be synthesized through the reaction of dimethylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

(CH3)2NH+BrCH2CH2OH(CH3)2NCH2CH2Br+H2O\text{(CH}_3\text{)}_2\text{NH} + \text{BrCH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} (CH3​)2​NH+BrCH2​CH2​OH→(CH3​)2​NCH2​CH2​Br+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyldimethylammonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Addition Reactions: It can react with alkenes to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

    Addition: Bromine or chlorine can be used to add across double bonds in alkenes.

Major Products Formed

    Substitution: The major products are quaternary ammonium salts.

    Elimination: The major products are alkenes.

    Addition: The major products are vicinal dihalides.

Scientific Research Applications

2-Bromoethyldimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromoethyldimethylammonium bromide involves its ability to act as a quaternary ammonium salt. It can interact with various molecular targets, including enzymes and receptors, through ionic interactions. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects. The compound can also participate in the formation of ion pairs and complexes, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylammonium bromide: Similar in structure but lacks the dimethyl groups.

    Dimethylaminoethyl bromide hydrobromide: Similar in structure but with different substituents.

Uniqueness

2-Bromoethyldimethylammonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its quaternary ammonium nature makes it particularly useful in the synthesis of quaternary ammonium salts and other organic compounds .

Properties

IUPAC Name

2-bromoethyl(dimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRUVSDIZTZFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2862-39-7
Record name (2-Bromoethyl)dimethylamine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2862-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2-bromo-N,N-dimethyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-bromoethyldimethylammonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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